1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid
CAS No.: 1439902-85-8
Cat. No.: VC4413574
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1439902-85-8 |
|---|---|
| Molecular Formula | C13H13F3O2 |
| Molecular Weight | 258.24 |
| IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
| Standard InChI Key | HKFJHJJRYWEQFL-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
The compound’s structure combines a rigid cyclobutane core with a trifluoromethylphenyl group and a carboxylic acid functionality. The trifluoromethyl (-CF) group, known for its electron-withdrawing properties and metabolic stability, is strategically positioned on the phenyl ring to modulate electronic and steric effects. The cyclobutane ring introduces conformational constraints, which may enhance binding specificity in biological systems or influence material properties in polymer applications .
Structural Features and Nomenclature
The IUPAC name 1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid systematically describes its substituents:
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Cyclobutane backbone: A four-membered carbocyclic ring.
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Benzyl group: Attached to the cyclobutane via a methylene (-CH-) bridge.
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Trifluoromethyl group: Located at the 3-position of the phenyl ring.
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Carboxylic acid: Directly bonded to the cyclobutane ring.
Table 1: Key Molecular Properties
Physicochemical Properties
While experimental data on solubility, melting point, and stability remain limited in publicly accessible literature, computational predictions based on molecular structure provide insights:
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Lipophilicity: The trifluoromethyl group enhances hydrophobicity, likely resulting in a high logP value, favorable for membrane permeability in drug candidates.
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Acidity: The carboxylic acid group () confers pH-dependent solubility, ionizing under physiological conditions.
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Conformational Rigidity: The cyclobutane ring reduces rotational freedom, potentially improving binding affinity to biological targets .
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